molecular formula C11H19NO4S B11815541 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)-

Cat. No.: B11815541
M. Wt: 261.34 g/mol
InChI Key: UQPCJTYYRCTFFA-SFYZADRCSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, carboxylic acid groups, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions or by using carboxylation reagents.

    Addition of the Methylthio Group: The methylthio group is added via substitution reactions using methylthiolating agents.

    Esterification: The final esterification step involves reacting the compound with tert-butyl alcohol under acidic conditions to form the 1-(1,1-dimethylethyl) ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Pyrrolidinedicarboxylic acid, 4-(1-methylethoxy)-, 1-(1,1-dimethylethyl)ester, (2S,4R)-: Similar structure but with a methylethoxy group instead of a methylthio group.

    1,2-Pyrrolidinedicarboxylic acid, 4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-: Contains a trifluoromethyl group instead of a methylthio group.

Uniqueness

The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl)ester, (2S,4R)- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-1-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-9(13)8-5-7(17-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1

InChI Key

UQPCJTYYRCTFFA-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)O)SC

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)O)SC

Origin of Product

United States

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